![molecular formula C10H9N3O2 B1316211 5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol CAS No. 133661-37-7](/img/structure/B1316211.png)
5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol
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Overview
Description
5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of compounds similar to 5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol has been reported in the literature. For instance, the Suzuki–Miyaura coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Another method involves the synthesis of unsymmetrical ureas from aryl- or pyridyl carboxamides and aminopyridines via Hofmann rearrangement .Scientific Research Applications
Synthesis of Unsymmetrical Ureas
5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol: can be utilized in the synthesis of unsymmetrical ureas through a process involving Hofmann rearrangement . This method allows for the creation of N-aryl-N′-pyridylurea and N,N′-bipyridylurea derivatives, which are valuable in medicinal chemistry for their potential biological activities.
Suzuki–Miyaura Coupling
This compound may serve as a precursor in the Suzuki–Miyaura coupling reaction, a widely applied carbon–carbon bond-forming reaction in organic chemistry . The pyridinyl moiety of 5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol could be used to introduce nitrogen heterocycles into biologically active compounds.
Autophagy and Apoptosis Studies
In the field of cancer research, derivatives of 5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol have shown the ability to induce autophagy and apoptosis in cell lines . This application is particularly significant in the study of temozolomide-resistant glioblastoma cells, offering a pathway to explore new cancer therapies.
Safety And Hazards
properties
IUPAC Name |
5-methoxy-2-pyridin-4-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-8-6-12-9(13-10(8)14)7-2-4-11-5-3-7/h2-6H,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYWGACXHSJWMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.